molecular formula C34H22N8 B14424290 1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene CAS No. 85566-04-7

1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene

Cat. No.: B14424290
CAS No.: 85566-04-7
M. Wt: 542.6 g/mol
InChI Key: NVDSZCFODWJOEX-UHFFFAOYSA-N
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Description

1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene is a complex organic compound characterized by the presence of multiple diazo groups attached to a benzene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, particularly in the context of diazo chemistry and rearrangement reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene typically involves the diazotization of corresponding amines or the use of diazo transfer reagents. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazo groups. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various diazo transfer reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the challenges associated with handling diazo compounds on a large scale. The synthesis is generally carried out in research laboratories under controlled conditions to ensure safety and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent decomposition of the diazo groups .

Major Products

The major products formed from these reactions include azo compounds, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene involves the reactivity of its diazo groups. These groups can undergo various transformations, such as Wolff rearrangement, leading to the formation of ketenes, which can further react with nucleophiles to form carboxylic acid derivatives or undergo cycloaddition reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene is unique due to its multiple diazo groups and the resulting reactivity. This makes it a valuable compound for studying complex diazo chemistry and for applications requiring highly reactive intermediates .

Properties

CAS No.

85566-04-7

Molecular Formula

C34H22N8

Molecular Weight

542.6 g/mol

IUPAC Name

1,3-bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene

InChI

InChI=1S/C34H22N8/c35-39-31(23-10-3-1-4-11-23)25-14-7-16-27(20-25)33(41-37)29-18-9-19-30(22-29)34(42-38)28-17-8-15-26(21-28)32(40-36)24-12-5-2-6-13-24/h1-22H

InChI Key

NVDSZCFODWJOEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC(=CC=C2)C(=[N+]=[N-])C3=CC(=CC=C3)C(=[N+]=[N-])C4=CC=CC(=C4)C(=[N+]=[N-])C5=CC=CC=C5

Origin of Product

United States

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